Patent-Defined Synthetic Utility: A Required Starting Material for Indole Derivatives vs. Propiophenone Analogs
In the synthetic protocol defined by US Patent US07041663B2, 4'-(benzyloxy)-butyrophenone is specified as the sole starting material for a specific reaction sequence. The patent explicitly differentiates its use from 4'-(benzyloxy)-propiophenone (CAS 4495-66-3), stating the method uses the butyrophenone 'instead of' the propiophenone . This establishes a direct, application-specific differentiator: for this precise patented synthesis, the butyrophenone chain length (4 carbons) is mandatory, and the propiophenone (3 carbons) is not a viable substitute.
| Evidence Dimension | Role in a defined patent synthesis (US07041663B2) |
|---|---|
| Target Compound Data | Specified as the reactant; used 'instead of' the propiophenone analog |
| Comparator Or Baseline | 4'-(benzyloxy)-propiophenone (CAS 4495-66-3); not suitable for this specific reaction sequence |
| Quantified Difference | Qualitative requirement documented in patent procedure; quantity of reactant specified as 0 (± 1) mol |
| Conditions | Reaction with 3-methylindole; conditions are dynamic and proprietary to the patent |
Why This Matters
For a researcher or manufacturer aiming to replicate the patented synthesis exactly, procuring the butyrophenone over the propiophenone is not a choice but a strict requirement, directly impacting experimental validity and intellectual property compliance.
